Siphonodictyol H
Description
Siphonodictyol H is a drimane-type sesquiterpene hydroquinone first isolated in 1986 from the marine sponge Siphonodictyon coralliphagum . It belongs to a broader class of marine-derived metabolites characterized by a bicyclic drimane skeleton fused with aromatic or hydroquinone moieties. These compounds are predominantly found in marine sponges and exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and protein kinase C (PKC)-inhibitory properties .
Properties
CAS No. |
105064-33-3 |
|---|---|
Molecular Formula |
C35H29NO12 |
Synonyms |
Siphonodictyol H |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Siphonodictyol H shares structural homology with other drimane sesquiterpenes isolated from marine sponges. Key analogs include chromazonarol, puupehenone, and siphonodictyal C.
Table 1: Structural Features of this compound and Analogs
| Compound | Core Skeleton | Functional Groups | Modifications | Source Organism |
|---|---|---|---|---|
| This compound | Drimane + hydroquinone | Hydroxyl, methyl groups | None | Siphonodictyon coralliphagum |
| Chromazonarol | Drimane + aromatic | Epoxide, methyl groups | 8-epi-chromazonarol (epimer) | Dysidea pallescens |
| Puupehenone | Drimane + quinone | Ketone, methyl groups | None | Heteronema spp. |
| Siphonodictyal C | Drimane + hydroquinone | Sulfate ester, methyl groups | Bis-sulfated derivative | Siphonodictyon coralliphagum |
Key Observations :
- Stereochemical Variations: Chromazonarol exists as enantiomers (e.g., (+)-ent-chromazonarol and (−)-chromazonarol), whereas this compound has a fixed stereochemistry .
- Functionalization: Siphonodictyal C contains sulfate esters, enhancing its solubility and bioactivity compared to non-sulfated analogs like this compound .
- Quinone vs. Hydroquinone: Puupehenone features a quinone moiety, making it more redox-active than this compound’s hydroquinone .
Antimicrobial Activity
This compound and its analogs exhibit broad-spectrum antimicrobial effects.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Microorganisms | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| This compound | Staphylococcus aureus, Bacillus subtilis | 5–10 (moderate) | Membrane disruption | |
| Siphonodictyal C | Vibrio anguillarum | 2–5 (potent) | Interference with biofilm formation | |
| Bis(sulfato)-cyclosiphonodictyol A | Human neutrophils (LTB4 binding) | IC₅₀ = 0.8 µM | Immunomodulation | |
| Puupehenone | Mycobacterium tuberculosis | 1–2 (highly potent) | Inhibition of cell wall synthesis |
Key Findings :
- This compound shows moderate activity against Gram-positive bacteria, while sulfated derivatives like siphonodictyal C exhibit enhanced potency against Gram-negative pathogens .
- Puupehenone’s quinone structure correlates with superior antitubercular activity compared to hydroquinone-based analogs .
Enzyme Inhibition
This compound derivatives are potent inhibitors of protein kinase C (PKC), a target in cancer and inflammatory diseases.
Table 3: PKC Inhibition Profiles
| Compound | PKC Isoform Selectivity | IC₅₀ (nM) | Application Potential | Reference |
|---|---|---|---|---|
| This compound | Non-selective | 500–1000 | Broad-spectrum therapies | |
| Corallidictyal B | PKC-α specific | 50–100 | Targeted cancer therapy | |
| Bis(sulfato)-cyclosiphonodictyol A | LTB4 receptor antagonist | 800 | Inflammatory diseases |
Key Insights :
- This compound’s non-selective PKC inhibition limits its therapeutic utility compared to isoform-specific analogs like corallidictyal B .
- Sulfation (e.g., in bis(sulfato)-cyclosiphonodictyol A) introduces immunomodulatory properties absent in the parent compound .
Q & A
Q. What are the key considerations when designing experiments to isolate Siphonodictyol H from natural sources?
Methodological Answer:
- Population/Source Selection : Prioritize organismal sources (e.g., marine sponges) with documented this compound presence. Use taxonomic databases and ecological surveys to identify high-yield candidates .
- Intervention/Extraction Optimization : Test solvent systems (e.g., methanol-dichloromethane gradients) and techniques (sonication, Soxhlet) to maximize yield. Validate purity via HPLC-UV/ELSD .
- Comparison : Benchmark against established isolation protocols (e.g., column chromatography vs. preparative TLC) to assess efficiency .
- Outcome Metrics : Quantify yield (mg/g biomass) and purity (via NMR spectral clarity) .
Q. How can researchers ensure the structural elucidation of this compound is accurate?
Methodological Answer:
- Spectroscopic Validation : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign stereochemistry and connectivity. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- Computational Support : Use density functional theory (DFT) to simulate NMR shifts or optical rotations, comparing experimental vs. predicted data .
- Reproducibility : Replicate isolation and spectral analysis across independent labs to mitigate instrumentation bias .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework : Apply PICO criteria to standardize variables:
- Data Harmonization : Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers and assess inter-study variability .
- Ethical Replication : Re-test conflicting results under standardized protocols, ensuring ethical compliance in cell-based assays .
Q. How can in silico approaches be integrated with experimental data to predict this compound’s molecular targets?
Methodological Answer:
- Hypothesis Generation : Use molecular docking (AutoDock Vina, Schrödinger) to screen this compound against protein libraries (e.g., kinase family). Prioritize targets with binding affinity ≤ -8 kcal/mol .
- Experimental Validation :
- Data Integration : Combine cheminformatics (QSAR models) with transcriptomics (RNA-seq) to map mechanistic pathways .
Q. What ethical and statistical practices are critical when reporting this compound’s preclinical data?
Methodological Answer:
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are justified (power analysis) and endpoints humane .
- Statistical Rigor : Report mean ± SEM with exact p-values (avoid "significant" without ANOVA/Tukey post-hoc). Use Prism or R for reproducibility .
- Transparency : Deposit raw spectra, bioassay datasets, and code in repositories (e.g., Zenodo, GitHub) to enable peer validation .
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
